3-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a quinazolinone core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction . The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine moiety through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the piperidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyridine rings .
Scientific Research Applications
3-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, while the piperidine and pyridine moieties may enhance its binding affinity and selectivity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: These compounds share the quinazolinone core and exhibit similar biological activities.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: This compound also features the quinazolinone core and is used in similar research applications.
Uniqueness
What sets 3-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile apart is its unique combination of the quinazolinone core, piperidine ring, and pyridine moiety. This combination enhances its potential as a versatile building block in medicinal chemistry and its ability to interact with a wide range of biological targets .
Properties
IUPAC Name |
3-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-12-18-19(6-3-9-22-18)24-10-7-15(8-11-24)13-25-14-23-17-5-2-1-4-16(17)20(25)26/h1-6,9,14-15H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQLEPPXFCPALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=C(N=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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